3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as H1 NMR, C13 NMR, mass spectra, and single crystal X-Ray diffraction study .
Chemical Reactions Analysis
There’s a study that describes the formation of 2- [4- (pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR .
Scientific Research Applications
Radiosynthesis for Imaging Receptors : Eskola et al. (2002) discussed the synthesis of a derivative for imaging dopamine D4 receptors using electrophilic fluorination. This compound demonstrated potential for brain imaging studies in rats (Eskola et al., 2002).
Analytical Chemistry : Chavez-Eng et al. (1997) developed a sensitive assay using liquid chromatography and tandem mass spectrometry for determining a novel dopamine D4 receptor antagonist in human plasma and urine (Chavez-Eng et al., 1997).
Antimicrobial and Coagulation Studies : Gein et al. (2013) synthesized derivatives and studied their antimicrobial activity and influence on blood coagulation (Gein et al., 2013).
Novel Synthesis Methods : Davis et al. (1992) described the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine through a reaction with benzonitrile, showcasing a method for creating pyrrolo-pyridines and related compounds (Davis et al., 1992).
Anticancer Research : Mallesha et al. (2012) investigated the antiproliferative effects of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines (Mallesha et al., 2012).
Dopamine D4 Receptor Imaging Agents : Oh et al. (2004) synthesized fluorine-substituted derivatives for potential use in dopamine D4 receptor imaging by positron emission tomography (Oh et al., 2004).
Alzheimer's Disease Research : Umar et al. (2019) described the synthesis of derivatives as potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant for Alzheimer's disease research (Umar et al., 2019).
Anticonvulsant Agents : Rybka et al. (2017) synthesized and evaluated new derivatives as potential anticonvulsant agents, assessing their pharmacological properties and safety (Rybka et al., 2017).
Analgesic and Antimicrobial Properties : Śladowska et al. (2009) synthesized derivatives and evaluated their analgesic and antimicrobial properties (Śladowska et al., 2009).
Antiarrhythmic and Antihypertensive Effects : Malawska et al. (2002) studied the electrocardiographic, antiarrhythmic, and antihypertensive activity of pyrrolidin-2-one and pyrrolidine derivatives (Malawska et al., 2002).
Antitumor Activity : Andreani et al. (2008) reported the synthesis of bis-indole derivatives containing a piperazine unit, which showed antitumor activity in a human cell line screen (Andreani et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-2-12-11(10-16-13(12)15-4-1)3-7-17-8-5-14-6-9-17/h1-2,4,10,14H,3,5-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZXPTPZTYNEKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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